molecular formula C9H8N2O3 B13589645 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid

5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid

Cat. No.: B13589645
M. Wt: 192.17 g/mol
InChI Key: LOTYRFQTZGGGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid is a heterocyclic compound that features a fused pyrrolo-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the production process. Advanced techniques like continuous flow synthesis can also be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-methyl-4-oxo-2H-pyrrolo[3,4-c]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-11-3-2-5-6(8(11)12)4-10-7(5)9(13)14/h2-4,10H,1H3,(H,13,14)

InChI Key

LOTYRFQTZGGGDB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(NC=C2C1=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.